molecular formula C17H19N3O4 B2619814 ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate CAS No. 1251604-44-0

ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

Cat. No.: B2619814
CAS No.: 1251604-44-0
M. Wt: 329.356
InChI Key: ZJACUHPGBRLEKQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of benzoates. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with dimethyl and oxo groups. The presence of these functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl 4-aminobenzoate and 4,5-dimethyl-6-oxopyrimidine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate would involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, forming corresponding oxo derivatives.

    Reduction: Reduction reactions can target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functionalities allow it to bind to active sites, potentially inhibiting or modulating enzyme activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Lacks the pyrimidine ring and dimethyl substitutions.

    4,5-Dimethyl-6-oxopyrimidine: Lacks the benzoate ester and amide linkage.

    Ethyl 4-acetamidobenzoate: Lacks the pyrimidine ring.

Uniqueness

Ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is unique due to its combination of a benzoate ester, an amide linkage, and a substituted pyrimidine ring. This combination of functional groups provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-4-24-17(23)13-5-7-14(8-6-13)19-15(21)9-20-10-18-12(3)11(2)16(20)22/h5-8,10H,4,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJACUHPGBRLEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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